![molecular formula C12H12ClNO2 B8416487 N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B8416487.png)
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H12ClNO2. This compound is notable for its unique structure, which includes a cyclopropane ring, a carboxylic acid group, a chloro-substituted benzyl group, and a formyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of cyclopropanecarboxylic acid, which can be synthesized through the reaction of dihalocarbenes with olefins to form cyclopropanes, followed by oxidation to yield the carboxylic acid
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s biological activity.
Comparison with Similar Compounds
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide can be compared to other similar compounds such as:
Cyclopropanecarboxylic Acid: Lacks the chloro and formyl groups, resulting in different reactivity and applications.
4-Chloro-3-formyl-benzylamine: Lacks the cyclopropane ring, affecting its chemical properties and biological activity.
Cyclopropanecarboxylic Acid 4-chloro-benzylamide:
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and wide range of applications.
Properties
Molecular Formula |
C12H12ClNO2 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H12ClNO2/c13-11-4-1-8(5-10(11)7-15)6-14-12(16)9-2-3-9/h1,4-5,7,9H,2-3,6H2,(H,14,16) |
InChI Key |
HZOOJHNEQDPTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.